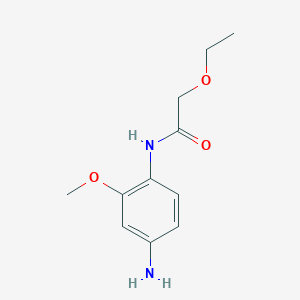
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide, also known as N-F-CPA, is an aromatic amide that has a wide range of applications in scientific research. It is a colorless and odorless compound that is highly soluble in water and ethanol. N-F-CPA is a useful reagent in organic synthesis and has been used in numerous laboratory experiments. It has been used in a variety of biochemical and physiological studies and has been found to have numerous advantages and limitations.
科学的研究の応用
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has been used in numerous scientific research studies. It has been used as a reagent in organic synthesis and has been used in the synthesis of various heterocycles such as indoles, pyrroles, and quinolines. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has been used in the synthesis of polymers and other materials for use in biotechnology.
作用機序
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide inhibits the action of acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synapse. This can lead to an increase in the activity of neurons and can have various effects on the body.
Biochemical and Physiological Effects
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has been found to have numerous biochemical and physiological effects. It has been found to have an anticholinergic effect, meaning it inhibits the action of acetylcholine in the body. This can result in a variety of effects, including an increase in heart rate, increased sweating, and increased salivation. Additionally, N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This can lead to an increase in the concentration of these neurotransmitters in the body, resulting in a variety of effects.
実験室実験の利点と制限
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide is that it is a relatively inexpensive reagent and is relatively easy to synthesize. Additionally, it is highly soluble in water and ethanol, making it easy to use in a variety of different experiments. However, it is important to note that N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide can be toxic and should be handled with caution.
将来の方向性
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has a wide range of potential applications in scientific research and there are numerous potential future directions for its use. One potential future direction is the use of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide as a tool for drug discovery. N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide has been found to have an inhibitory effect on certain enzymes and could potentially be used to identify novel drugs that target these enzymes. Additionally, N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide could be used to develop new materials for use in biotechnology, such as polymers and other materials. Finally, N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide could be used to study the biochemical and physiological effects of acetylcholine and other neurotransmitters.
合成法
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide is typically synthesized through a reaction between 4-chlorophenol and 5-amino-2-fluorophenol. The reaction is carried out in a two-step process using sodium hydroxide as a catalyst. In the first step, the two reactants are mixed together and heated in an aqueous solution. This reaction produces a mixture of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide and 4-chlorophenoxyacetamide. In the second step, the mixture is treated with aqueous sodium hydroxide to produce the desired N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide.
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(17)3-6-12(13)16/h1-7H,8,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJMTWFBCXJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)





